Cas no 1003313-20-9 (1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one)

1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is a thiazole-based α,β-unsaturated ketone with potential applications in organic synthesis and pharmaceutical research. Its structure combines a reactive enone moiety with a 4-methylthiazole heterocycle, offering versatility as a Michael acceptor or electrophilic intermediate. The compound's electron-deficient double bond facilitates nucleophilic additions, while the thiazole ring provides a stable aromatic framework for further functionalization. It may serve as a precursor for bioactive molecules, including antimicrobial or agrochemical agents, due to the pharmacophoric significance of thiazole derivatives. The methyl substituent enhances lipophilicity, potentially improving membrane permeability in drug design. Handling requires standard precautions for unsaturated carbonyl compounds, including protection from light and moisture to prevent polymerization.
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one structure
1003313-20-9 structure
Product name:1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
CAS No:1003313-20-9
MF:C7H7NOS
MW:153.201580286026
MDL:MFCD24711962
CID:1095915
PubChem ID:45121639

1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methyl-2-thiazolyl)-2-Propen-1-one
    • 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
    • 1003313-20-9
    • EN300-330104
    • MDL: MFCD24711962
    • Inchi: InChI=1S/C7H7NOS/c1-3-6(9)7-8-5(2)4-10-7/h3-4H,1H2,2H3
    • InChI Key: AXYVJCRTDULZPD-UHFFFAOYSA-N
    • SMILES: CC1=CSC(=N1)C(=O)C=C

Computed Properties

  • Exact Mass: 153.024835g/mol
  • Monoisotopic Mass: 153.024835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.2Ų
  • Molecular Weight: 153.2g/mol
  • XLogP3: 2

1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-330104-0.1g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
0.1g
$993.0 2023-09-04
Enamine
EN300-330104-0.5g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
0.5g
$1084.0 2023-09-04
Enamine
EN300-330104-1g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
1g
$1129.0 2023-09-04
Enamine
EN300-330104-1.0g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
1g
$728.0 2023-05-30
Enamine
EN300-330104-2.5g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
2.5g
$2211.0 2023-09-04
Enamine
EN300-330104-10g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
10g
$4852.0 2023-09-04
Enamine
EN300-330104-0.05g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
0.05g
$948.0 2023-09-04
Enamine
EN300-330104-0.25g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
0.25g
$1038.0 2023-09-04
Enamine
EN300-330104-5.0g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
5g
$2110.0 2023-05-30
Enamine
EN300-330104-10.0g
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one
1003313-20-9
10g
$3131.0 2023-05-30

Additional information on 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one

Comprehensive Guide to 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one (CAS 1003313-20-9): Properties, Applications, and Market Insights

1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one (CAS 1003313-20-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This thiazole derivative features a unique molecular structure combining a 4-methylthiazole ring with a propenone functional group, making it valuable for various synthetic applications. The compound's CAS number 1003313-20-9 serves as its unique identifier in chemical databases worldwide.

Recent scientific literature highlights the growing importance of thiazole-containing compounds in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are actively investigating 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one as a potential building block for novel pharmaceutical intermediates. The compound's α,β-unsaturated ketone moiety makes it particularly interesting for Michael addition reactions, a popular topic in current organic chemistry research.

The synthesis of CAS 1003313-20-9 typically involves condensation reactions between 2-acetyl-4-methylthiazole and appropriate aldehydes. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the structure of this thiazole derivative. Many researchers searching for "synthesis of thiazole derivatives" or "applications of 4-methylthiazole compounds" will find this compound particularly relevant to their work.

In material science applications, 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one has shown promise as a precursor for conductive polymers and photoactive materials. The compound's electron-rich thiazole ring contributes to interesting electronic properties that are currently being explored for organic electronics applications. This aligns with the growing interest in "organic electronic materials" and "conductive small molecules" in scientific literature.

The global market for specialty thiazole compounds like CAS 1003313-20-9 has seen steady growth, driven by increasing demand from the pharmaceutical and advanced materials sectors. Suppliers typically offer this compound with high purity (>98%) for research purposes. Current price trends for 4-methylthiazole derivatives reflect their specialized nature and the complexity of their synthesis.

From a safety perspective, proper handling of 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one requires standard laboratory precautions. While not classified as highly hazardous, researchers should consult the material safety data sheet (MSDS) for specific handling instructions. This is particularly relevant for those searching for "safety of thiazole compounds" or "handling unsaturated ketones".

Future research directions for CAS 1003313-20-9 may include exploration of its biological activity and further development of its synthetic applications. The compound's structural features make it a candidate for investigation in areas such as "small molecule drug discovery" and "functional material design", both of which are hot topics in current chemical research.

For researchers working with heterocyclic compounds or pharmaceutical intermediates, understanding the properties and applications of 1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one can provide valuable insights. The compound's versatility and the growing interest in thiazole chemistry ensure its continued relevance in chemical research and development.

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